molecular formula C18H22N2O2 B12614843 N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide CAS No. 918432-35-6

N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide

Cat. No.: B12614843
CAS No.: 918432-35-6
M. Wt: 298.4 g/mol
InChI Key: CVQCKPHZPAFUOH-UHFFFAOYSA-N
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Description

N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide is a synthetic carboxamide derivative characterized by a central furan-2-carboxamide scaffold. The compound features two distinct substituents on the nitrogen atom: a cyclohexyl group and a (4-aminophenyl)methyl moiety. The cyclohexyl substituent likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Properties

CAS No.

918432-35-6

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide

InChI

InChI=1S/C18H22N2O2/c19-15-10-8-14(9-11-15)13-20(16-5-2-1-3-6-16)18(21)17-7-4-12-22-17/h4,7-12,16H,1-3,5-6,13,19H2

InChI Key

CVQCKPHZPAFUOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=CC=C(C=C2)N)C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide typically involves the reaction of 4-aminobenzylamine with cyclohexyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified using column chromatography . Another method involves the use of furan-2-carboxylic acid, which is first converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with 4-aminobenzylamine and cyclohexylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aminophenyl group.

Mechanism of Action

The mechanism of action of N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The furan-2-carboxamide moiety can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound utilizes a furan ring, whereas analogs feature benzothiazole () or benzofuran ().

Substituent Variations: The (4-aminophenyl)methyl group in the target compound contrasts with the 4-aminophenyl in benzothiazole derivatives and the 4-methylphenyl in benzofuran analogs . The primary amine in the target is positioned para to the methyl linker, enabling distinct spatial orientation. The cyclohexyl group introduces steric bulk and lipophilicity, differing from sulfonamide-linked aryl groups in or simpler aryl substituents in .

Functional Groups : Sulfonamide derivatives () may exhibit stronger hydrogen-bond acceptor properties compared to carboxamides due to the sulfonyl group’s electronegativity.

Comparison with Analogous Syntheses:

  • Benzothiazole Derivatives (): Synthesized via condensation of 2-(3/4-aminophenyl)benzothiazoles with sulfonyl chlorides in pyridine/acetic anhydride . The amino group’s position (meta vs. para) was critical for activity, with para-substitution favoring target engagement in SAR studies.
  • Benzofuran Carboxamide (): Likely formed via coupling of 3-amino-benzofuran-2-carboxylic acid with 4-methylaniline. The 3-amino group on benzofuran may enhance solubility but reduce steric accessibility compared to the target compound’s 4-aminophenylmethyl group .

Research Findings and Implications

Role of Amino Group Positioning: In benzothiazole derivatives (), para-substituted amino groups showed superior activity compared to meta analogs, suggesting the target compound’s para-aminophenylmethyl group may optimize binding interactions .

Impact of Heterocyclic Core :

  • Benzofuran () and benzothiazole () cores offer enhanced aromatic surface area for target binding but may reduce metabolic stability compared to furan.

Biological Activity

N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and epigenetic modulation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to present a comprehensive overview.

Chemical Structure and Properties

The empirical formula of this compound is C14H17N2O2C_{14}H_{17}N_{2}O_{2} with a molecular weight of approximately 245.3 g/mol. The compound features a furan ring, an amine group, and a cyclohexyl moiety, which are crucial for its interaction with biological targets.

Inhibition of DNA Methyltransferases

Research indicates that derivatives of compounds similar to this compound exhibit significant inhibitory effects on DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3A. For instance, studies have shown that certain analogues can induce re-expression of silenced genes in cancer cells by inhibiting these methyltransferases .

Table 1: Inhibition Potency Against DNMTs

CompoundEC50 (μM)Target
This compound0.9DNMT3A
SGI-102710DNMT1
Other Analogues15DNMT1

The most active compounds against DNMT3A showed an EC50 value of 0.9 μM, indicating potent inhibition compared to the reference compound SGI-1027 .

Cytotoxicity in Cancer Cell Lines

The compound has demonstrated cytotoxic effects in various cancer cell lines, including leukemia KG-1 cells. The cytotoxicity is comparable to established DNMT inhibitors, suggesting that it may serve as a potential therapeutic agent in treating hematological malignancies .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on KG-1 cells, the compound exhibited micromolar range cytotoxicity. The results indicated that the compound could effectively induce apoptosis in these cells, thus supporting its potential use in cancer therapy .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of DNA methylation processes. By inhibiting DNMTs, the compound facilitates the reactivation of tumor suppressor genes that are typically silenced in cancerous conditions. This epigenetic modulation is crucial for restoring normal cellular functions and inhibiting tumor growth .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies have highlighted that modifications to the chemical structure can significantly influence biological activity. For instance:

  • The presence of specific substituents on the aromatic rings enhances binding affinity to DNMTs.
  • The orientation of functional groups around the furan ring impacts the overall inhibitory potency against methyltransferases .

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